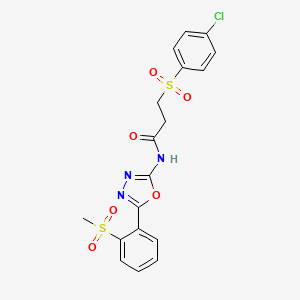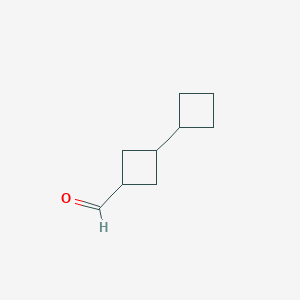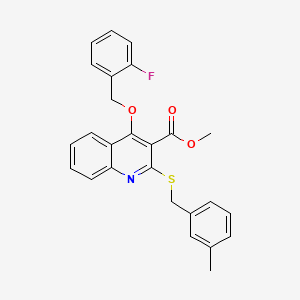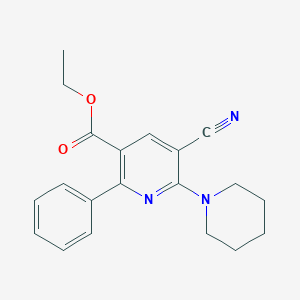
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O6S2 and its molecular weight is 469.91. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Docking
The structural elucidation and docking studies of related tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provide insights into the potential applications of similar compounds like 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide. These studies, focused on the interaction within the active site of the cyclooxygenase-2 enzyme, indicate potential applications in the design of COX-2 inhibitors, which are relevant in the development of anti-inflammatory drugs (Al-Hourani et al., 2015).
Alzheimer's Disease Research
Research into new heterocyclic derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, has shown potential applications in Alzheimer's disease treatment. Specifically, compounds synthesized for their enzyme inhibition activity against acetylcholinesterase (AChE) could represent new avenues for Alzheimer's disease therapy, highlighting the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Antibacterial Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated good antibacterial activities against pathogens like Xanthomonas oryzaepv. pv. oryzae, responsible for rice bacterial leaf blight. These findings suggest potential applications in agricultural pest management and the development of new antibacterial agents (Shi et al., 2015).
Polymer Applications
The integration of 1,3,4-oxadiazole units into polymers, as seen in sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole, indicates the compound's potential in the development of proton exchange membranes for fuel cells. This application is particularly relevant for medium-high temperature operational conditions, demonstrating the compound's utility in energy-related materials science (Xu et al., 2013).
Anticonvulsant Research
Compounds with a structure incorporating a sulfonamide moiety, similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, have been synthesized and evaluated for anticonvulsant activity. Some derivatives showed significant protection against convulsions, indicating potential applications in the treatment of seizure disorders (Farag et al., 2012).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6S2/c1-29(24,25)15-5-3-2-4-14(15)17-21-22-18(28-17)20-16(23)10-11-30(26,27)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFIWCYSBVRVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)


![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)


![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)
![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)